Huperzine C

Acetylcholinesterase Alzheimer's Disease Cholinesterase Inhibitor

Huperzine C (CAS 163089-71-2) is a lycodine-type Lycopodium alkaloid isolated from Huperzia serrata (Chinese club moss). It functions as a reversible acetylcholinesterase (AChE) inhibitor, with a reported IC₅₀ of 0.6 μM against AChE.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 163089-71-2
Cat. No. B169959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuperzine C
CAS163089-71-2
Synonyms(5R,9R,11R)-5-Amino-11-ethenyl-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N
InChIInChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1
InChIKeyIZGRHSRWTILCID-FIXISWKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Huperzine C (163089-71-2): Potency, Structural Differentiation, and Research-Grade Selection Criteria


Huperzine C (CAS 163089-71-2) is a lycodine-type Lycopodium alkaloid isolated from Huperzia serrata (Chinese club moss) [1]. It functions as a reversible acetylcholinesterase (AChE) inhibitor, with a reported IC₅₀ of 0.6 μM against AChE [2]. Unlike the clinically utilized huperzine A, huperzine C exhibits a distinct tricyclic core scaffold arising from enzymatic cleavage of the piperidine ring present in its precursor, huperzine B [3]. This structural divergence confers unique physicochemical properties and a differentiated pharmacological profile, making it a critical reference standard for structure-activity relationship (SAR) studies and a niche research tool for investigating alternative binding modes within the AChE active site.

Why Huperzine C Cannot Be Interchanged with Huperzine A or B in Experimental Assays


Substituting huperzine C with its more potent or more abundant in-class analogs (huperzine A or B) introduces significant scientific confounds that compromise data integrity. Firstly, the potency gap between these molecules is substantial: huperzine C (IC₅₀ ≈ 600 nM) is approximately 8-10 times less potent than huperzine A (IC₅₀ ≈ 60-80 nM) in comparable AChE assays [1][2]. This difference is not merely quantitative; it reflects distinct binding kinetics and energetics that preclude simple molar correction [3]. Secondly, the structural evolution from the tetracyclic huperzine B to the tricyclic huperzine C alters molecular flexibility and hydrogen-bonding capacity, which may affect blood-brain barrier (BBB) permeation and off-target engagement differently than the rigid huperzine A framework [4]. Therefore, using huperzine C as a research tool requires explicit recognition of its unique molecular fingerprint; experimental outcomes obtained with analogs are not extrapolatable and should not be used to validate or invalidate findings specific to this compound.

Quantitative Differentiation of Huperzine C: Head-to-Head Comparator Data vs. Huperzine A and B


AChE Inhibitory Potency: Huperzine C vs. Huperzine A

Huperzine C inhibits AChE with an IC₅₀ of 0.6 μM (600 nM), representing an 8- to 11-fold reduction in potency relative to huperzine A (IC₅₀ range: 53.9-72.4 nM) as determined in rat cortex and erythrocyte membrane assays [1][2]. This moderate potency distinguishes huperzine C as a 'mild' inhibitor suitable for mechanistic studies where complete enzyme blockade is undesirable, contrasting with the high-affinity, quasi-irreversible profile of huperzine A [3]. For procurement, this defines huperzine C as a specialized reference compound for dose-response curve construction and SAR analysis, rather than a primary candidate for therapeutic inhibition studies.

Acetylcholinesterase Alzheimer's Disease Cholinesterase Inhibitor

AChE Inhibitory Potency: Huperzine C vs. Huperzine B

Huperzine C demonstrates an IC₅₀ of 0.6 μM (600 nM) for AChE inhibition, positioning it as an intermediate-potency ligand between huperzine A (high potency) and huperzine B (low potency, IC₅₀ = 9.87 μM / 9870 nM) [1]. This ~16-fold greater potency relative to huperzine B correlates with the loss of the piperidine ring, suggesting that the tricyclic scaffold of huperzine C confers a binding advantage over the larger tetracyclic structure of huperzine B, possibly due to reduced steric hindrance within the enzyme gorge [2]. For procurement, this establishes huperzine C as a key 'bridge' compound for understanding how ring contraction modulates AChE affinity.

Acetylcholinesterase Structure-Activity Relationship Lycopodium Alkaloids

Structural Differentiation: Tricyclic Core of Huperzine C vs. Tetracyclic Huperzine B

Huperzine C is characterized by a tricyclic lycodine core (C₁₅H₁₈N₂O, MW 242.32 g/mol), a structural phenotype that arises from the enzymatic cleavage of the piperidine ring (ring C) of huperzine B [1]. This biotransformation, catalyzed by the enzyme Pt2OGD-1, results in the loss of a carbon atom and the opening of the tetracyclic framework, yielding a more compact and flexible scaffold [2]. In contrast, huperzine A and B retain their tetracyclic architectures. This topological difference directly impacts molecular recognition events and is a primary driver of the divergent pharmacological profiles observed across the huperzine series [3]. For procurement, this structural uniqueness makes huperzine C an essential authentic standard for NMR-based metabolomics and biosynthetic pathway elucidation.

Molecular Structure Lycopodium Alkaloid Enzymatic Biotransformation

Physicochemical Properties: Molecular Weight and Hydrogen Bonding Profile

Huperzine C possesses a molecular weight of 242.32 g/mol, with two hydrogen bond donors and two hydrogen bond acceptors . This profile aligns with Lipinski's Rule of Five for CNS drug-likeness, suggesting favorable permeability characteristics. In contrast, huperzine B (MW 256.34) is slightly heavier and bulkier, while huperzine A (MW 242.32) shares the same molecular weight but a different hydrogen-bonding arrangement due to its rigid tetracyclic conformation [1]. These subtle but measurable differences in topological polar surface area and rotatable bond count (1 rotatable bond for huperzine C) may contribute to differential BBB penetration kinetics [2]. For procurement, these properties inform formulation strategies and predict solubility in various solvents (soluble in DMSO, ethanol, methanol) [3].

Drug Likeness Physicochemical Properties Blood-Brain Barrier

High-Impact Research Applications and Industrial Use Cases for Huperzine C


Structure-Activity Relationship (SAR) Studies of Lycopodium Alkaloids

Huperzine C serves as a critical 'middle-ground' comparator in SAR campaigns aiming to dissect the molecular determinants of AChE inhibition within the lycodine alkaloid family. Its intermediate potency (IC₅₀ = 0.6 μM) and unique tricyclic scaffold provide a valuable reference point for quantifying the contribution of the piperidine ring to binding affinity. Researchers use huperzine C alongside huperzine A (high potency) and huperzine B (low potency) to construct robust quantitative structure-activity relationship (QSAR) models, enabling rational design of novel analogs with optimized pharmacological profiles [1].

Metabolomics and Biosynthetic Pathway Elucidation

Due to its distinct tricyclic core, huperzine C is an essential authentic standard for LC-MS/MS and NMR-based metabolomics studies of Huperzia serrata and related club moss species. Its presence serves as a key biomarker for the activity of the Pt2OGD-1 enzyme, which catalyzes the ring-contraction step from huperzine B. Researchers procuring high-purity (>98% HPLC) huperzine C can reliably identify and quantify this metabolite in plant extracts, tissue cultures, or fermentation broths, thereby advancing our understanding of Lycopodium alkaloid biogenesis [2].

Alzheimer's Disease Research: Tool Compound for Moderate AChE Inhibition

In Alzheimer's disease research, huperzine C is employed as a 'mild' AChE inhibitor to investigate the therapeutic window of cholinergic modulation. Its reduced potency compared to huperzine A allows researchers to explore concentration-dependent effects on synaptic acetylcholine levels without inducing the profound enzyme blockade that may lead to cholinergic toxicity. This makes huperzine C a valuable tool for in vitro and ex vivo studies examining the relationship between partial AChE inhibition and neuroprotective or cognitive endpoints [3].

Reference Standard for Quality Control and Analytical Method Development

The commercial availability of high-purity huperzine C (e.g., >98% by HPLC) makes it suitable as a certified reference material for analytical chemistry. Pharmaceutical quality control (QC) laboratories utilize huperzine C to develop and validate HPLC, UPLC, or mass spectrometry methods for quantifying huperzine-related impurities in botanical raw materials or finished products containing Huperzia serrata extracts. Its distinct retention time and mass spectrum provide a reliable marker for method specificity and system suitability testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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